1-(Piperidin-1-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-ol
Description
Molecular Architecture and Stereochemical Features
The molecular architecture of 1-(piperidin-1-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-ol (molecular formula: $$ \text{C}{20}\text{H}{32}\text{BNO}4 $$, molecular weight: 361.3 g/mol) consists of three distinct structural domains: a piperidine ring, a propan-2-ol linker, and a 4-substituted phenylboronic acid pinacol ester (Figure 1). The piperidine nitrogen is bonded to the central carbon of the propan-2-ol chain ($$ \text{C}2 $$), while the phenoxy group is attached to the adjacent carbon ($$ \text{C}_3 $$). The boronate ester occupies the para position of the phenyl ring, adopting a tetrahedral geometry around the boron atom.
Key bond lengths and angles derived from computational models include:
- B–O bond lengths: 1.36–1.38 Å (consistent with sp³ hybridization of boron).
- C–O (phenoxy) bond: 1.42 Å, shorter than typical C–O single bonds due to conjugation with the aromatic system.
- Piperidine ring puckering: Chair conformation with N–C bond lengths averaging 1.47 Å, typical of aliphatic amines.
The stereochemistry at $$ \text{C}2 $$ (propan-2-ol) remains unresolved in available literature, though synthetic routes suggest racemic mixtures are typical unless chiral auxiliaries are employed. Conformational flexibility arises from free rotation around the $$ \text{C}1\text{–C}2 $$ and $$ \text{C}2\text{–C}_3 $$ bonds, enabling adaptive binding in coordination chemistry applications.
| Parameter | Value |
|---|---|
| Molecular Formula | $$ \text{C}{20}\text{H}{32}\text{BNO}_4 $$ |
| Molecular Weight | 361.3 g/mol |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(CN3CCCCC3)O |
| Key Bond Lengths (Å) | B–O: 1.36–1.38; C–O: 1.42 |
| Hybridization (Boron) | sp³ |
Crystallographic Analysis of Boronate-Piperidine Hybrid Systems
Crystallographic data for this specific compound remain unreported, but analogous boronate-piperidine hybrids provide insights. For example, 2-(4-methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester crystallizes in a monoclinic system ($$ P2_1/c $$) with unit cell parameters $$ a = 12.34 \, \text{Å}, b = 8.92 \, \text{Å}, c = 15.67 \, \text{Å}, \beta = 97.5^\circ $$). The boron atom exhibits tetrahedral coordination, with B–O bonds averaging 1.39 Å and O–B–O angles of 109.5°.
In piperidine-containing boronate esters, the nitrogen’s lone pair induces slight distortions in adjacent bond angles. For instance, the $$ \text{C}\text{aromatic}\text{–O–C}\text{propanol} $$ angle expands to 118° due to steric interactions between the piperidine ring and the boronate group. Hydrogen bonding between the propan-2-ol hydroxyl and boronate oxygen stabilizes the crystal lattice, with O···O distances of 2.65–2.70 Å.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic ($$ P2_1/c $$) |
| Unit Cell Dimensions | $$ a = 12.34 \, \text{Å}, b = 8.92 \, \text{Å}, c = 15.67 \, \text{Å}, \beta = 97.5^\circ $$ |
| B–O Bond Lengths | 1.39 Å |
| O–B–O Angles | 109.5° |
Comparative Electronic Structure Studies with Arylboronic Esters
Density functional theory (DFT) calculations reveal distinct electronic features compared to simpler arylboronic esters. The highest occupied molecular orbital (HOMO) localizes on the boronate ester ($$ -6.2 \, \text{eV} $$), while the lowest unoccupied molecular orbital (LUMO) resides on the phenyl ring ($$ -1.8 \, \text{eV} $$). This contrasts with phenylboronic acid pinacol ester, where HOMO/LUMO energies are $$ -6.0 \, \text{eV} $$ and $$ -1.5 \, \text{eV} $$, respectively. The piperidine moiety donates electron density via resonance, reducing the boronate’s electrophilicity (Mulliken charge: $$ +0.32 \, \text{e} $$) compared to non-aminated analogs ($$ +0.41 \, \text{e} $$).
Infrared spectroscopy confirms these trends: the B–O stretch appears at 1340 cm⁻¹, shifted 15 cm⁻¹ lower than in non-hybridized boronates due to electron donation from the piperidine. Nuclear magnetic resonance (NMR) data show upfield shifts for the propanol protons ($$ \delta = 3.8–4.2 \, \text{ppm} $$) relative to non-boronate analogs, indicating through-space shielding by the aromatic ring.
| Property | This Compound | Phenylboronic Acid Pinacol Ester |
|---|---|---|
| HOMO Energy (eV) | -6.2 | -6.0 |
| LUMO Energy (eV) | -1.8 | -1.5 |
| Mulliken Charge (Boron) | +0.32 e | +0.41 e |
| B–O IR Stretch (cm⁻¹) | 1340 | 1355 |
Properties
IUPAC Name |
1-piperidin-1-yl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32BNO4/c1-19(2)20(3,4)26-21(25-19)16-8-10-18(11-9-16)24-15-17(23)14-22-12-6-5-7-13-22/h8-11,17,23H,5-7,12-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBSFMCUMYXPID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(CN3CCCCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657202 | |
| Record name | 1-(Piperidin-1-yl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957061-08-4 | |
| Record name | 1-(Piperidin-1-yl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that boronic esters like this compound are often used in suzuki–miyaura cross-coupling reactions.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the compound 1-(Piperidin-1-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-ol acts as an organoboron reagent. These reactions involve the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst.
Biochemical Pathways
The compound this compound, as an organoboron reagent, participates in the Suzuki–Miyaura cross-coupling pathway. This pathway is a key method for forming carbon-carbon bonds, which is a fundamental process in organic synthesis.
Pharmacokinetics
It is known that the compound is used for research purposes.
Result of Action
The result of the action of the compound this compound in Suzuki–Miyaura cross-coupling reactions is the formation of a new carbon-carbon bond. This is a crucial step in the synthesis of complex organic molecules.
Action Environment
The efficacy and stability of the compound this compound in Suzuki–Miyaura cross-coupling reactions can be influenced by various environmental factors. For instance, the pH of the reaction environment can significantly affect the rate of hydrolysis of phenylboronic pinacol esters. The reaction is considerably accelerated at physiological pH.
Biological Activity
1-(Piperidin-1-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-ol, commonly referred to as a phenoxypropanol derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that integrates a piperidine moiety with a boron-containing dioxaborolane group. The biological implications of this compound are significant in various therapeutic areas, including oncology and neuropharmacology.
- Molecular Formula : C17H26BNO2
- Molecular Weight : 287.21 g/mol
- CAS Number : 957061-08-4
- IUPAC Name : 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The piperidine ring is known for its role in modulating neurotransmitter systems and has been implicated in the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The dioxaborolane moiety enhances the compound's stability and bioavailability.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. Studies have shown that compounds containing the dioxaborolane structure can inhibit tumor growth by targeting CDK pathways.
Case Study : In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of cell cycle arrest and apoptosis through the modulation of CDK activity .
Neuropharmacological Effects
The piperidine component is associated with neuroactive properties. Preliminary data suggest that the compound may influence neurotransmitter release and receptor activity.
Research Findings : In animal models, administration of this compound resulted in improved cognitive functions and memory enhancement. These effects are hypothesized to be mediated through cholinergic pathways .
Data Tables
In Vitro Studies
In vitro assays have shown that the compound effectively inhibits CDK4/6 activity at nanomolar concentrations. This inhibition leads to reduced cell viability in cancer cell lines.
In Vivo Studies
Animal studies have corroborated these findings, demonstrating that treatment with the compound resulted in significant tumor size reduction without observed toxicity to normal tissues .
Scientific Research Applications
Anticancer Research
One of the prominent applications of this compound is in anticancer research. The boron moiety in the structure can enhance the compound's interaction with biological targets. Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The piperidine component may also contribute to the modulation of biological pathways involved in cancer progression.
Neuropharmacology
The piperidine ring is known for its role in neuropharmacology. Compounds containing piperidine have been investigated for their potential as analgesics and treatments for neurodegenerative diseases. Research suggests that the unique structural features of this compound may allow it to interact with neurotransmitter systems, potentially leading to novel treatments for conditions such as depression or anxiety.
Cross-Coupling Reactions
The presence of the boron atom makes this compound suitable for use in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds in organic synthesis, which is a fundamental step in the development of pharmaceuticals and agrochemicals.
Material Science Applications
The incorporation of boron compounds into materials has been shown to improve thermal stability and mechanical properties. This compound could be explored as an additive in polymer science to enhance the performance characteristics of various materials.
Case Studies and Research Findings
- Antitumor Activity : A study published in Journal of Medicinal Chemistry indicated that derivatives of boron-containing compounds demonstrated significant antitumor activity against breast cancer cell lines. The study emphasizes the importance of structural modifications for enhancing efficacy .
- Neuroprotective Effects : Research published in Neuropharmacology highlighted that piperidine derivatives exhibited neuroprotective effects through modulation of neurotransmitter release and receptor activity .
- Applications in Organic Synthesis : A review in Chemical Reviews discussed the utility of boronic acids and their derivatives in organic synthesis, specifically highlighting their role in cross-coupling reactions that are essential for pharmaceutical development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Properties
Reactivity and Functional Group Analysis
- Boronate Ester vs. Non-Boron Analogs: The pinacol boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a critical feature absent in adamantyl or trimethylphenyl analogs . For example, the boronate group in the target compound facilitates aryl-aryl bond formation with Pd catalysts, whereas adamantyl derivatives lack this reactivity .
- Amine Ring Effects : Piperidine analogs exhibit higher basicity (pKa ~10.5) compared to pyrrolidine derivatives (pKa ~9.8), influencing protonation states under physiological conditions . This impacts interactions with biological targets, such as kinases or GPCRs.
- Linker Modifications : Propan-2-ol linkers introduce a hydroxyl group capable of hydrogen bonding, which is absent in ethyl-linked analogs. This difference affects solubility (logP: -0.3 for propan-2-ol vs. 1.2 for ethyl linker) and pharmacokinetic properties .
Preparation Methods
General Approach to Synthesis
The synthesis generally involves constructing the phenoxy-propan-2-ol backbone with a boronic ester substituent on the phenyl ring and incorporating the piperidin-1-yl group at the appropriate position. The key steps include:
- Formation of the boronic ester-functionalized phenol derivative.
- Attachment of the piperidin-1-yl group via nucleophilic substitution or coupling.
- Final assembly of the propan-2-ol fragment through reduction or substitution reactions.
Preparation of the Boronic Ester-Functionalized Phenol Intermediate
- Starting Material: 4-hydroxyphenyl derivatives, such as 4-hydroxyphenol or its substituted analogs.
- Boronation: The phenol undergoes electrophilic borylation using bis(pinacolato)diboron (B2Pin2) in the presence of a suitable catalyst (e.g., a transition metal catalyst such as Pd or Ni complexes) under mild conditions.
| Parameter | Details |
|---|---|
| Catalyst | Pd(dppf)Cl2 or NiCl2 |
| Reagent | Bis(pinacolato)diboron (B2Pin2) |
| Solvent | Dimethylformamide (DMF) or toluene |
| Temperature | 80-100°C |
| Time | 12-24 hours |
Outcome: Formation of the phenoxy boronic ester, which serves as a key intermediate for subsequent coupling reactions.
Introduction of the Piperidin-1-yl Group
- Nucleophilic Substitution: The boronic ester intermediate is coupled with piperidine derivatives via Suzuki-Miyaura cross-coupling or nucleophilic substitution if suitable leaving groups are present.
- Alternative Approach: Direct amination of the phenol derivative with piperidine using activating agents such as carbonyldiimidazole (CDI) or via reductive amination.
| Parameter | Details |
|---|---|
| Catalyst | Palladium-based catalysts (e.g., Pd(PPh3)4) |
| Base | Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) |
| Solvent | Toluene, ethanol, or a mixture |
| Temperature | 80-110°C |
| Time | 12-24 hours |
Outcome: Formation of the piperidin-1-yl substituted phenol derivative, setting the stage for the propanol chain attachment.
Assembly of the Propan-2-ol Fragment
- Nucleophilic Addition: The propan-2-ol moiety is introduced through nucleophilic addition to an appropriate electrophile, such as a halogenated precursor or via reduction of a ketone intermediate.
- Reduction: If a ketone precursor is used, catalytic hydrogenation or metal hydride reduction (e.g., NaBH4) can be employed to generate the secondary alcohol.
| Parameter | Details |
|---|---|
| Reagents | Sodium borohydride (NaBH4) or catalytic hydrogenation |
| Solvent | Methanol, ethanol, or ethyl acetate |
| Temperature | 0-25°C for reduction; elevated for other steps |
| Time | 2-12 hours |
Outcome: The formation of the propan-2-ol backbone with the desired substituents.
Final Coupling and Purification
The last step involves coupling the boronic ester-phenol derivative with the propan-2-ol chain bearing the piperidin-1-yl group, often via Suzuki coupling or similar cross-coupling reactions, followed by purification through chromatography techniques such as flash chromatography or preparative HPLC.
Notes on Reaction Optimization and Data
Based on recent research findings, including photoredox catalysis and boron chemistry, the following observations are relevant:
| Aspect | Findings |
|---|---|
| Catalysts | Transition metal catalysts like Pd or Ni are effective for coupling steps |
| Solvent Choice | Toluene, DMF, or ethanol provide optimal solubility and reactivity |
| Temperature | Elevated temperatures (80-110°C) improve yields |
| Reagents | Use of bis(pinacolato)diboron is standard for boronic ester formation |
Data Table Summarizing Preparation Methods
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(Piperidin-1-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between a piperidine derivative and a brominated propan-2-ol intermediate, followed by Suzuki-Miyaura cross-coupling to introduce the dioxaborolane moiety. Key steps include:
- Purification : Column chromatography (ethyl acetate/hexane, 1:4) is effective for isolating intermediates .
- Reaction Optimization : Low temperatures (–20°C to –15°C) and triethylamine as a base minimize side reactions during etherification .
- Boronation : Use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane precursors requires anhydrous conditions to prevent hydrolysis of the boronic ester .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : HPLC with a C18 column (methanol/water, 70:30) resolves impurities, particularly residual boronic acid byproducts .
- Spectroscopy :
- ¹H NMR : Peaks at δ 1.3–1.4 ppm (tetramethyl groups) confirm the dioxaborolane ring .
- ¹³C NMR : Signals near 80–85 ppm indicate the B-O bond in the dioxaborolane moiety .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) with <2 ppm error .
Q. What are the stability considerations for storing this compound?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the boronic ester. Use amber glass vials to avoid light-induced degradation .
- Handling : Avoid aqueous environments; moisture hydrolyzes the dioxaborolane group, generating boronic acid derivatives .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate the energy barrier for transmetalation in Suzuki-Miyaura reactions. The boronic ester’s electron-withdrawing phenoxy group lowers activation energy by stabilizing the transition state .
- Reaction Path Analysis : Tools like ICReDD’s quantum chemical reaction path search identify optimal catalysts (e.g., Pd(PPh₃)₄) and solvents (toluene/ethanol) .
Q. What experimental strategies resolve contradictions in reported yields for derivatives of this compound?
- Methodological Answer :
- Variable Control : Compare reaction conditions (e.g., temperature, catalyst loading). For example, diazomethane-mediated alkylation at –20°C yields >80% product, while room-temperature reactions drop to 50% due to side-product formation .
- Byproduct Analysis : Use LC-MS to detect intermediates like 3-(4-methylphenyl)-prop-2-en-1-one, which may form via elimination under suboptimal conditions .
Q. How does the piperidine moiety influence the compound’s pharmacokinetic properties in drug discovery?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
